丙烯苯酮,2',4'-二羟基-3-(间羟基-对甲氧基苯基)-

描述

Synthesis Analysis

The synthesis of compounds related to acrylophenone involves base-catalyzed reactions and various condensation processes. For example, a new dipolarophile used to construct bioactive heterocycles was synthesized via a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showcasing a method to produce compounds with acrylophenone structures (Kavitha et al., 2006). Another method involves the condensation of 4-methoxyacetophenone with diethyl oxalate under basic conditions, resulting in dihydroxy derivatives (Nye et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to acrylophenone reveals intricate details about their crystallization and hydrogen bonding patterns. The compound 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, for instance, crystallizes in the monoclinic space group P21/c, exhibiting both inter- and intramolecular hydrogen bonds (Kavitha et al., 2006). This intricate bonding plays a crucial role in the compound's stability and reactivity.

科学研究应用

抗肿瘤活性

丙烯苯酮和相关的双-曼尼希碱基已被评估其抗肿瘤活性。由 Dimmock 等人(1987 年) 进行的一项研究发现,某些衍生物在体外对 P388 细胞表现出有效的活性,尽管它们对小鼠体内 P388 淋巴细胞性白血病的活性受到限制。该研究探索了各种化合物作为丙烯苯酮的潜在前药,表明影响脱氨速率和可能的体内降解途径的结构特征。

合成应用

丙烯苯酮用于合成各种化合物。例如,秦方干(2015 年) 从原儿茶醛类似物合成了丹参素衍生物,这具有心血管药物开发的潜力。类似地,Hsu 和 Wu(1979 年) 合成了 2'-羟基-2-6(6-甲氧基-2-喹啉基)色酮衍生物,证明了丙烯苯酮在创建类黄酮结构中的用途。

光反应性研究

丙烯苯酮衍生物的光反应性一直是研究的主题。Weir 等人(1994 年) 研究了取代聚(丙烯苯酮)的光反应,发现暴露于紫外线辐射后会形成乙烷和甲烷。这些研究对于理解这些化合物的な光化学行为至关重要,这在材料科学和环境研究等领域具有影响。

抗氧化活性的潜力

由丙烯苯酮合成的含有 N-芳基乙酰胺基团的查耳酮的抗氧化活性由 Nguyen 等人(2021 年) 进行了研究。他们的研究表明,这些化合物具有与抗坏血酸相当的抗氧化活性,突出了丙烯苯酮衍生物在抗氧化应用中的潜力。

在神经保护和抗炎剂中的应用

丙烯苯酮衍生物已被研究其神经保护和抗炎作用。Zhang 等人(2016 年) 从砂仁果实中分离出新型二苯基庚烷,其表现出显着的神经保护作用和抗炎活性,表明其具有潜在的治疗应用。

代谢研究

丙烯苯酮衍生物的代谢和处置研究已经进行,以了解它们的药代动力学。例如,Okereke 等人(1994 年) 研究了丙烯苯酮衍生物二苯甲酮-3 在大鼠皮肤给药后的处置。了解这些化合物的代谢途径和处置对于它们在各种应用中的安全有效使用至关重要。

作用机制

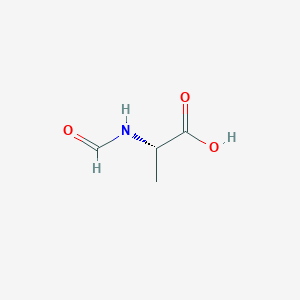

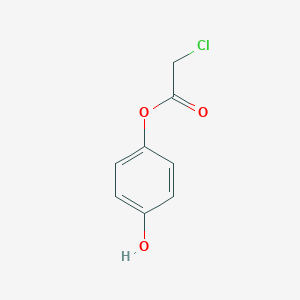

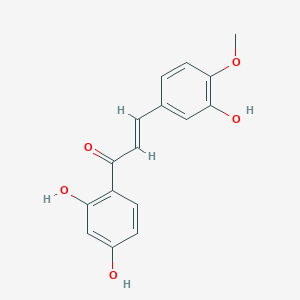

4-O-Methylbutein, also known as (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one or Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a phenolic glucoside that can be isolated from Elsholtzia ciliata .

Target of Action

The primary target of 4-O-Methylbutein is the HT22 cell line, a mouse hippocampal cell line . It exhibits neuroprotective effects against glutamate-induced HT22 cell death . It is also a potent heme oxygenase-1 (HO-1) inducer , which plays a crucial role in fighting inflammation .

Mode of Action

4-O-Methylbutein interacts with its targets by exhibiting neuroprotective effects against glutamate-induced HT22 cell death . The compound’s EC50, the concentration of the drug that gives half-maximal response, is 35.2 μM .

Biochemical Pathways

It is known that the compound exhibits neuroprotective effects, suggesting it may influence pathways related to neuronal survival and death . Additionally, as a potent HO-1 inducer , it likely affects pathways related to inflammation and oxidative stress.

Pharmacokinetics

A study has shown that 4-o-methylbutein and its related compounds are demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that the compound undergoes metabolic transformations in the body, which could impact its bioavailability.

Result of Action

The primary result of 4-O-Methylbutein’s action is the protection of HT22 cells from glutamate-induced cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by glutamate-induced neuronal damage.

Action Environment

The action, efficacy, and stability of 4-O-Methylbutein could be influenced by various environmental factors. These could include the pH and composition of the cellular environment, the presence of other compounds or drugs, and individual variations in metabolism and excretion . .

属性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVFVBIJKULVHA-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13323-67-6 | |

| Record name | 4-O-Methylbutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-O-Methylbutein metabolized in rats?

A1: Research indicates that 4-O-Methylbutein undergoes demethylation in vivo when administered to rats. [] This means that the methyl group attached to the oxygen atom is removed within the rat's body. Additionally, studies using rat intestinal microflora in vitro demonstrate that this demethylation process can also occur through the action of gut bacteria. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)